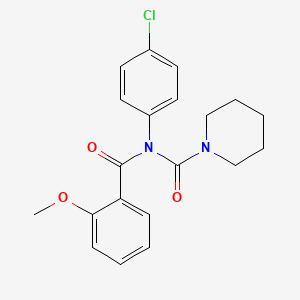

N-(4-chlorophenyl)-N-(2-methoxybenzoyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-N-(2-methoxybenzoyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O3/c1-26-18-8-4-3-7-17(18)19(24)23(16-11-9-15(21)10-12-16)20(25)22-13-5-2-6-14-22/h3-4,7-12H,2,5-6,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDVEXZYKPLTKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N(C2=CC=C(C=C2)Cl)C(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-N-(2-methoxybenzoyl)piperidine-1-carboxamide, a synthetic compound belonging to the piperidine class, has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and antimicrobial properties. This article delves into the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHClNO

- Molecular Weight : 372.8 g/mol

- CAS Number : 941869-84-7

The compound features a piperidine ring substituted with a 4-chlorophenyl group and a 2-methoxybenzoyl moiety, which may influence its interaction with biological targets and its pharmacological profile .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The compound can bind to various receptors, potentially modulating their activity and influencing cellular signaling pathways.

- Enzyme Inhibition : It may inhibit specific enzymes involved in critical biochemical pathways, thereby altering metabolic processes.

- Gene Expression Modulation : this compound has been shown to affect gene expression, leading to changes in cellular functions that can contribute to its therapeutic effects .

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance:

- Study Findings : In vitro assays demonstrated significant cytotoxicity against hepatocellular carcinoma (HUH-7), breast cancer (MCF-7), and colorectal cancer (HCT-116) cell lines. The compound exhibited an IC value in the micromolar range, indicating its potential as an anticancer agent .

| Cell Line | IC (µM) |

|---|---|

| HUH-7 | 15.6 |

| MCF-7 | 22.3 |

| HCT-116 | 18.5 |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties:

- Research Overview : Preliminary studies suggest that this compound exhibits activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Studies

- Cytotoxicity Assessment : A study conducted on a series of benzamide derivatives, including this compound, revealed that these compounds displayed varying degrees of cytotoxicity, with some derivatives showing enhanced activity due to structural modifications .

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between the compound and target proteins involved in cancer progression. These studies provide insights into the potential optimization of the compound for increased potency against specific cancer types .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that N-(4-chlorophenyl)-N-(2-methoxybenzoyl)piperidine-1-carboxamide exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showing moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The compound's inhibitory concentrations (IC) are comparable to existing antibacterial agents, suggesting its potential as a lead compound for new antibiotics.

Table 1: Antimicrobial Activity Comparison

| Compound Name | Pathogen Tested | IC50 (µg/mL) | Activity Level |

|---|---|---|---|

| This compound | Salmonella typhi | 12 | Moderate |

| This compound | Bacillus subtilis | 10 | Strong |

Anticancer Activity

The anticancer potential of this compound has been a focus of investigation. Studies have shown that it can inhibit cancer cell proliferation in vitro, particularly in colorectal cancer models. For instance, related compounds have demonstrated IC50 values in the low micromolar range against cancer cell lines such as SW480 and HCT116.

Table 2: Anticancer Activity Comparison

| Compound Name | Cancer Cell Line Tested | IC50 (µM) | Activity Level |

|---|---|---|---|

| This compound | SW480 | 5 | Moderate |

| This compound | HCT116 | 7 | Moderate |

Enzyme Inhibition

Research indicates that this compound can inhibit key enzymes involved in disease processes. For example, it has shown potential in inhibiting acetylcholinesterase (AChE), which suggests a broader pharmacological profile.

Antiviral Activity

While the compound has shown modest inhibition against SARS-CoV-2 main protease (Mpro), further optimization may yield more potent derivatives. This aspect highlights the need for ongoing research into its antiviral properties.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various piperidine derivatives revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the piperidine structure could enhance its antimicrobial properties.

Study 2: Anticancer Potential

In vitro studies on colorectal cancer cell lines demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis. The results indicated that structural modifications could further enhance its anticancer activity, warranting additional research into its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

Halogen-Substituted Analogs

highlights that halogen substituents (F, Cl, Br, I) on phenyl rings exhibit minimal impact on inhibitory potency in maleimide derivatives. For example:

| Compound | Substituent | IC50 (μM) | Reference |

|---|---|---|---|

| N-(4-Fluorophenyl)maleimide | 4-F | 5.18 | |

| N-(4-Chlorophenyl)maleimide | 4-Cl | 7.24 | |

| N-(4-Bromophenyl)maleimide | 4-Br | 4.37 | |

| N-(4-Iodophenyl)maleimide | 4-I | 4.34 |

Methoxy-Substituted Analogs

The 2-methoxy group in the target compound contrasts with benzimidazolone or benzodiazolone substituents in analogs like Compound 6 () and Compound 16 (). These derivatives show moderate to high synthetic yields (81–85%) and retain the piperidine-carboxamide core, but their bioactivity profiles remain unexplored in the provided data .

Piperidine-Carboxamide Derivatives with Aryl Modifications

describes piperidine-carboxamide derivatives with varying aryl groups and their local anesthetic activities. For instance:

| Compound () | Aryl Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4r | 4-Chlorophenyl | 49–70 | 142–171 |

| 4a | 4-Methoxyphenyl | 49–70 | 142–171 |

The methoxy group in 4a may enhance solubility compared to chloro-substituted derivatives, but this requires experimental validation .

Pharmacological Implications

- Enzyme Inhibition : Benzimidazolone derivatives (e.g., Compound 16) target 8-oxo enzymes, implying possible kinase or oxidase inhibition roles for the target compound .

- Local Anesthesia : Piperidine-carboxamides with 4-chlorophenyl groups (e.g., 4r in ) show anesthetic activity, suggesting a plausible therapeutic avenue .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-N-(2-methoxybenzoyl)piperidine-1-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of substituted benzoyl chlorides with piperidine intermediates. For example, coupling reactions using triethylamine (TEA) as a base and dichloromethane (DCM) as a solvent can yield carboxamide derivatives. Optimization may involve varying catalysts (e.g., DCC for amide bond formation) or solvent systems (e.g., THF for improved solubility). Reaction progress should be monitored via TLC or HPLC .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Use - and -NMR to identify aromatic protons (e.g., 4-chlorophenyl at δ 7.2–7.4 ppm) and methoxy groups (δ ~3.8 ppm). Conformational analysis via NOESY can resolve spatial arrangements .

- X-ray Crystallography : Programs like SHELX refine crystal structures by analyzing diffraction data (e.g., SHELXL for small-molecule refinement). Key parameters include bond angles and torsional deviations, validated using R-factor metrics .

Q. What in vitro assays are appropriate for initial screening of biological activity?

- Methodological Answer :

- Enzyme Inhibition : Use fluorometric assays (e.g., COX-2 inhibition) with IC determination via dose-response curves .

- Receptor Binding : Radioligand displacement assays (e.g., competitive binding with -CP55940 for cannabinoid receptor affinity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of substituents on biological activity?

- Methodological Answer :

- Synthesize analogs with systematic substitutions (e.g., replacing 4-chlorophenyl with fluorophenyl or adjusting methoxy positioning).

- Use 3D-QSAR models (e.g., CoMFA) to correlate steric/electrostatic fields with activity. Validate models via cross-validation () .

Q. What methodologies are employed to resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Meta-Analysis : Pool data from orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) to identify assay-specific biases.

- Pharmacophore Modeling : Overlap active conformers (e.g., using AM1 molecular orbital calculations) to reconcile binding modes .

Q. How can molecular docking and dynamics simulations elucidate the compound's interaction with target receptors?

- Methodological Answer :

- Docking : Use AutoDock Vina to predict binding poses in receptor active sites (e.g., CB1 receptor). Validate with binding free energy calculations (ΔG).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .

Q. What strategies are effective in analyzing and interpreting complex NMR spectra for conformational analysis?

- Methodological Answer :

- Dynamic NMR : Detect slow conformational exchanges via variable-temperature -NMR (e.g., coalescence temperature analysis).

- DFT Calculations : Compare experimental -coupling constants with B3LYP/6-31G* optimized geometries .

Q. How do crystallographic refinement programs like SHELX enhance the accuracy of structural models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.